

S,S'-Dimethyl dithiocarbonate as a precursor for dithiocarbamate derivatives

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Compound of Interest

Compound Name: *S,S'*-Dimethyl dithiocarbonate

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Application Notes and Protocols: Dithiocarbamate Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

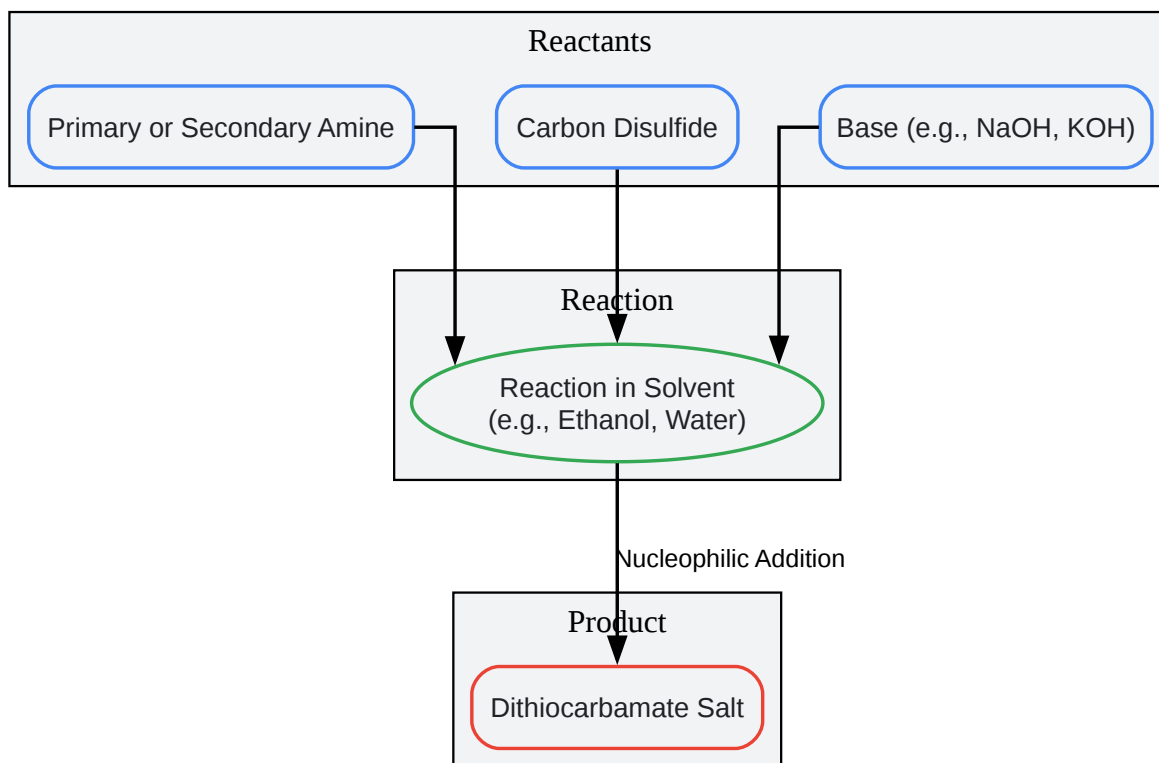
These application notes provide a comprehensive overview of the synthesis of dithiocarbamate derivatives. While the primary focus of the query was on **S,S'-Dimethyl dithiocarbonate** as a precursor, a thorough review of the scientific literature indicates that this reagent is more commonly employed in the synthesis of ureas. Therefore, this document details the standard and widely adopted protocol for dithiocarbamate synthesis from amines and carbon disulfide. Additionally, it outlines the significant applications of dithiocarbamate derivatives in the field of drug development.

Synthesis of Dithiocarbamate Derivatives from Amines and Carbon Disulfide

The most prevalent and efficient method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.^{[1][2]}
^[3] This reaction is typically a one-pot synthesis that proceeds readily under mild conditions.^[1]
^[2]

General Reaction Workflow

The general workflow for the synthesis of dithiocarbamates from amines and carbon disulfide is depicted in the following diagram.



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Caption: General workflow for dithiocarbamate synthesis.

Experimental Protocol

This protocol provides a general procedure for the synthesis of a dithiocarbamate salt.

Materials:

- Primary or secondary amine
- Carbon disulfide (CS₂)

- Base (e.g., Sodium Hydroxide, Potassium Hydroxide)
- Solvent (e.g., Ethanol, Water)
- Stirring apparatus
- Ice bath
- Filtration apparatus

Procedure:

- Dissolve the amine in the chosen solvent in a reaction vessel.
- Cool the solution in an ice bath.
- Slowly add carbon disulfide to the cooled amine solution while stirring. The addition should be dropwise to control the exothermic reaction.
- Add a solution of the base dropwise to the reaction mixture.
- Continue stirring the reaction mixture in the ice bath for a specified time (typically 1-4 hours) until the precipitation of the dithiocarbamate salt is complete.
- Collect the precipitated dithiocarbamate salt by filtration.
- Wash the product with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.^[1]
- Dry the final product under vacuum.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of various dithiocarbamate derivatives from the corresponding amines and carbon disulfide.

Amine	Base	Solvent	Reaction Time (h)	Yield (%)	Reference
Diethylamine	NaOH	Water	2	95	F. Aryanasab et al., 2006
Pyrrolidine	KOH	Ethanol	1.5	92	N. Azizi et al., 2007
Aniline	NaOH	Ethanol/Water	4	88	C. Qi et al., 2016
Benzylamine	KOH	Methanol	3	90	F. Ebrahimi et al., 2007

S,S'-Dimethyl dithiocarbonate as a Precursor for Ureas

It is important to note that the reaction of **S,S'-Dimethyl dithiocarbonate** with primary amines primarily leads to the formation of S-methyl thiocarbamates, which can be subsequently converted to ureas. This reaction pathway is distinct from the direct formation of dithiocarbamates. The process generally involves the initial reaction of O,S-dimethyl dithiocarbonate with a primary amine to yield an O-methyl thiocarbamate with high yields (99-99.9%).^[4] This intermediate is then isomerized and further reacted to produce various alkyl-ureas.^[4]

Applications of Dithiocarbamate Derivatives in Drug Development

Dithiocarbamate derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and development. Their therapeutic potential stems from their ability to chelate metals and interact with thiol-containing proteins.

Anticancer Activity

Several dithiocarbamate derivatives have demonstrated significant anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of

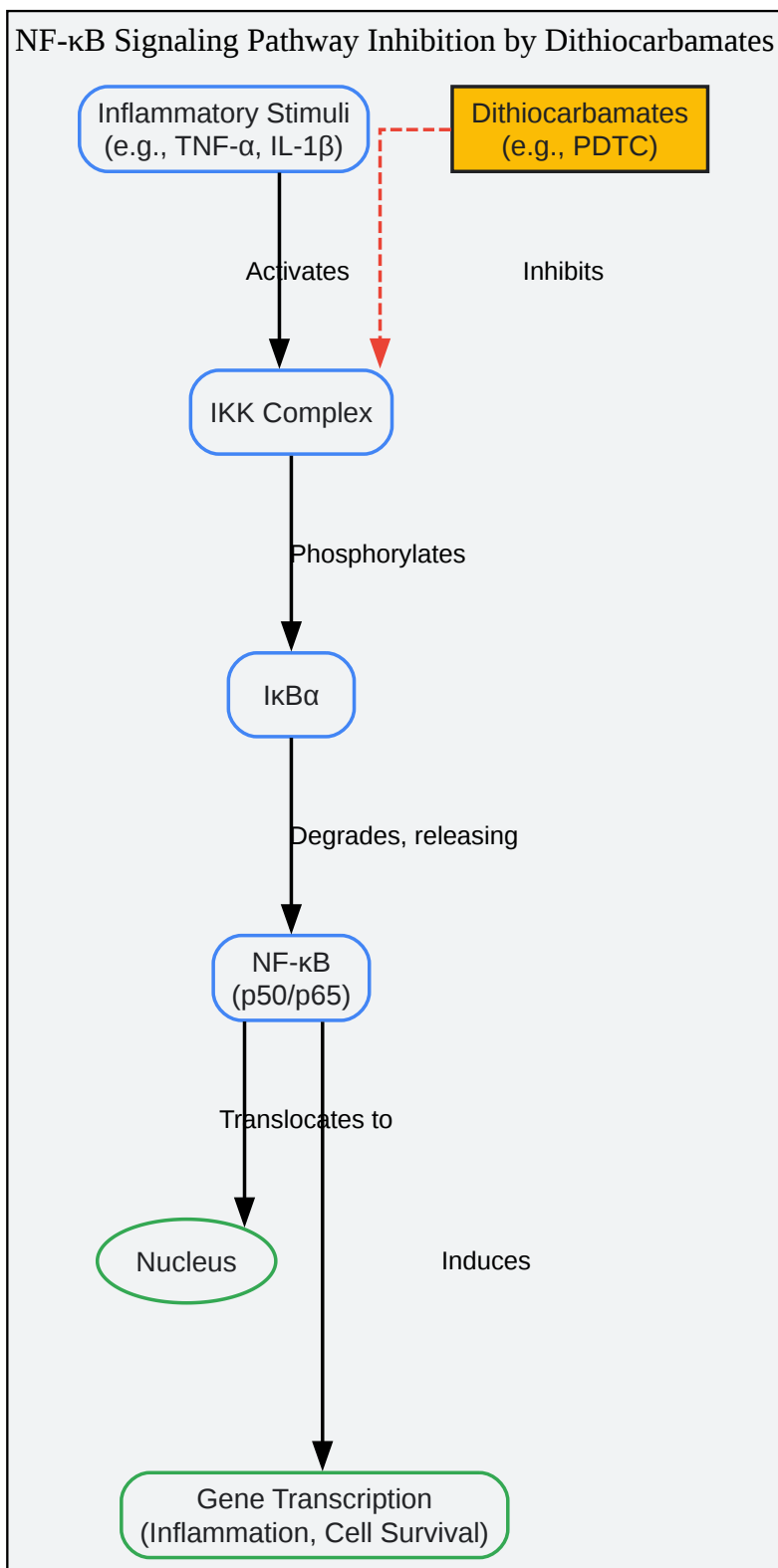
the proteasome and the induction of oxidative stress. For instance, disulfiram, a dithiocarbamate derivative, is being investigated for its potential as an anticancer agent.

Antiviral and Antimicrobial Activity

Dithiocarbamates have also shown promise as antiviral and antimicrobial agents. Their mechanism of action often involves the chelation of metal ions that are essential for the activity of viral or microbial enzymes.

Signaling Pathway Involvement

Dithiocarbamates can modulate various cellular signaling pathways. One of the key pathways affected is the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival. Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of NF- κ B activation.



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Caption: Inhibition of the NF- κ B signaling pathway by dithiocarbamates.

In summary, while **S,S'-Dimethyl dithiocarbonate** is a valuable reagent in organic synthesis, its primary utility in reactions with amines is for the production of ureas. For the synthesis of dithiocarbamate derivatives, the reaction of amines with carbon disulfide remains the most effective and widely used method. The resulting dithiocarbamates are versatile compounds with significant potential in the development of new therapeutic agents.

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